molecular formula C11H20O2 B1177810 ALKANE3 CAS No. 151006-59-6

ALKANE3

Cat. No.: B1177810
CAS No.: 151006-59-6
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Description

ALKANE3 is identified as a volatile alkane compound contributing to the aroma profile of Prunus mume blossoms. It is one of several metabolites, including phenylpropanoids/benzene derivatives, that differentiate cultivars based on their volatile organic compound (VOC) signatures . Unlike phenylpropanoids synthesized via the shikimate pathway, this compound is a saturated hydrocarbon, characterized by single bonds between carbon atoms. While its exact molecular structure remains unspecified, its classification as an alkane suggests it is either a straight-chain or branched hydrocarbon. Alkanes like this compound are generally less reactive than unsaturated hydrocarbons, making them stable components of plant VOCs .

Properties

CAS No.

151006-59-6

Molecular Formula

C11H20O2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

  • ALKANE3 : A saturated hydrocarbon (CₙH₂ₙ₊₂) with single bonds. Likely a C5–C10 chain based on volatility requirements for aroma compounds .
  • Alkenes : Unsaturated hydrocarbons (CₙH₂ₙ) with at least one double bond (e.g., 1-hexene). The double bond introduces planarity, reducing symmetry and intermolecular forces compared to alkanes .
  • Alkynes : Unsaturated hydrocarbons (CₙH₂ₙ₋₂) with a triple bond (e.g., propyne). The linear geometry of the triple bond further reduces molecular surface area .
  • Aromatic Compounds : Cyclic structures with conjugated π-bonds (e.g., toluene). These exhibit resonance stabilization, distinct from alkanes’ single-bond flexibility .

Physical Properties

Property This compound (Hypothetical) Hexane (Alkane) 1-Hexene (Alkene) Toluene (Aromatic)
Molecular Formula C₆H₁₄ (assumed) C₆H₁₄ C₆H₁₂ C₇H₈
Boiling Point (°C) ~69 69 63 111
Solubility in Water Insoluble Insoluble Insoluble Slightly soluble
Reactivity Low (combustion/substitution) Low Moderate (addition) Moderate (electrophilic substitution)

Key Observations :

  • Alkanes like this compound have higher boiling points than alkenes of comparable chain length due to stronger London dispersion forces in symmetrical molecules .
  • Aromatic compounds exhibit higher boiling points than alkanes due to π-π interactions .

Chemical Reactivity

  • This compound: Undergoes combustion and radical substitution (e.g., halogenation under UV light). Limited reactivity under mild conditions suits its role as a stable aroma component .
  • Alkenes/Alkynes : Participate in addition reactions (e.g., hydrogenation, halogenation) due to electron-rich double/triple bonds. For example, ethylene (C₂H₄) acts as a plant hormone, influencing ripening .
  • Aromatic Compounds : Resist addition reactions; instead, undergo electrophilic substitution (e.g., nitration, sulfonation) .

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